molecular formula C9H10BrClO B595404 1-Bromo-3-chloro-5-isopropoxybenzene CAS No. 1242336-66-8

1-Bromo-3-chloro-5-isopropoxybenzene

Cat. No.: B595404
CAS No.: 1242336-66-8
M. Wt: 249.532
InChI Key: OTWVUTFRDAIKIM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, starting with 1-bromo-3-chlorobenzene, the isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropanol under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

1-Bromo-3-chloro-5-isopropoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds for research purposes.

    Medicine: The compound is used in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-isopropoxybenzene involves its reactivity as an electrophile or nucleophile, depending on the reaction conditions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, while the isopropoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-5-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical properties and reactivity compared to other bromochlorobenzene derivatives. This makes it valuable in specific synthetic applications where the isopropoxy group plays a crucial role .

Properties

IUPAC Name

1-bromo-3-chloro-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWVUTFRDAIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682129
Record name 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-66-8
Record name 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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